Ethyl 5-oxoheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)6-5-7-9(11)12-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRVSJEIILBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500094 | |
| Record name | Ethyl 5-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70432-50-7 | |
| Record name | Ethyl 5-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Ethyl 5 Oxoheptanoate and Its Derivatives
Established Chemical Synthetic Routes
Michael Addition Approaches for β-Ketoester Formation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone for forming carbon-carbon bonds. This reaction is particularly effective for synthesizing 1,5-dicarbonyl compounds, the core structure of Ethyl 5-oxoheptanoate.
A prominent strategy for synthesizing related 5-oxo esters involves the Michael addition of an enolate, generated from a ketone, to an acrylate (B77674) derivative. For instance, a method for preparing 5-oxohexanoate (B1238966) esters utilizes the reaction of acetone (B3395972) with an acrylate compound. google.com This reaction is typically performed in a solvent at temperatures ranging from 20 to 120°C, facilitated by a catalyst. google.com
A key challenge in this synthesis is the potential for the acrylate to self-polymerize, especially when basic catalysts are used, as they can react with acidic polymerization inhibitors commonly found in commercial acrylates. google.com To circumvent this, catalysts possessing both acidic and basic centers, such as dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), sodium bicarbonate (NaHCO₃), or certain amine hydrochlorides, are employed. google.com The basic site activates the ketone to form the enolate for the Michael addition, while the acidic site neutralizes the inhibitor, preventing polymerization and leading to higher product yields. google.com
While this specific method yields a 5-oxohexanoate from acetone, the synthesis of this compound would necessitate the use of butan-2-one as the ketone source to provide the additional carbon atom required for the heptanoate (B1214049) chain. The general principle of the catalyzed Michael addition remains a viable and direct route.
Table 1: Michael Addition for Synthesis of a 5-Oxoalkanoate
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Selectivity | Source |
|---|
Malonate Condensation Strategies
Malonic ester synthesis is a versatile method for preparing carboxylic acids and their derivatives. The general approach involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation. The synthesis of various esters can be achieved by reacting the enolate of a malonate with an appropriate electrophile. orgsyn.orgbeilstein-journals.org For example, the process often begins by treating diethyl malonate with a base like sodium ethoxide to form a stable enolate. beilstein-journals.org This nucleophile can then be reacted with a suitable alkyl halide. Subsequent hydrolysis and acidification, followed by heating, leads to the final carboxylic acid product, which can then be esterified. The synthesis of unnatural α-amino ethyl esters has been demonstrated starting from diethyl malonate. beilstein-journals.org
Hydrogenation and Reductive Pathways
Reductive pathways provide an efficient route to this compound from unsaturated precursors. A notable example is the selective hydrogenation of Ethyl 5-oxo-6-heptenoate. chemicalbook.com This process involves the reduction of a carbon-carbon double bond while preserving the existing keto and ester functional groups.
The reaction is typically carried out using a heterogeneous catalyst, with 10% Palladium on carbon (Pd/C) being highly effective. chemicalbook.com The synthesis proceeds under a hydrogen atmosphere in a suitable solvent, such as ethyl acetate (B1210297), at room temperature. chemicalbook.com This method is characterized by its high efficiency and excellent yield. chemicalbook.com
Table 2: Hydrogenation Synthesis of this compound
| Substrate | Catalyst | Reagent | Solvent | Temperature | Yield | Source |
|---|
Synthesis of Structural Analogs and Related β-Keto Esters
The synthesis of structural analogs and related β-keto esters often employs similar foundational reactions, demonstrating the versatility of these chemical strategies.
Ethyl acetoacetate (B1235776) is a highly versatile precursor for the synthesis of various β-keto esters and heterocyclic compounds due to its reactive methylene (B1212753) group flanked by two carbonyl groups. researchgate.netorientjchem.org It can act as a Michael donor in reactions with α,β-unsaturated compounds. researchgate.net
For example, the Carbon-Michael addition of ethyl acetoacetate to acrylate derivatives like 2-ethylhexyl acrylate has been studied as a model for forming polymer networks. researchgate.net These reactions are typically base-catalyzed, using catalysts such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction kinetics and efficiency can be influenced by factors like the choice of catalyst, catalyst concentration, and solvent. researchgate.net This approach highlights how the core structure of ethyl acetoacetate can be elaborated to produce more complex molecules containing the β-ketoester motif. researchgate.net
Table 3: Components in Model Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst Examples | Source |
|---|
Preparation of Ethyl 5,5-Dimethyl-3-oxohexanoate
Ethyl 5,5-dimethyl-3-oxohexanoate is an ethyl ester derivative featuring a hexanoate (B1226103) backbone with two methyl groups at the C5 position and a ketone at the C3 position. Its molecular formula is C₁₀H₁₈O₃. nih.gov This β-ketoester is a valuable building block in organic synthesis.
One established method for its preparation involves the reaction of ethyl acetoacetate with isobutyraldehyde. This reaction is typically conducted in the presence of a base, such as sodium ethoxide. The process is completed by acidification of the reaction mixture, commonly with hydrochloric acid, to yield the final product, Ethyl 5,5-Dimethyl-3-oxohexanoate.
Synthesis of Ethyl 2-(Isonicotinoyl)-5-oxohexanoate
The subsequent combination of an isonicotinoyl group with an ethyl 5-oxohexanoate backbone would likely involve a carbon-carbon bond-forming reaction, such as a Claisen condensation or a related acylation, where a derivative of isonicotinic acid is used to acylate the α-position of an appropriate keto-ester precursor.
Biocatalytic and Chemoenzymatic Synthesis
The synthesis of chiral intermediates for compounds like this compound increasingly employs biocatalytic and chemoenzymatic methods. These techniques leverage the high selectivity of enzymes to produce enantiomerically pure molecules, which are valuable as building blocks in organic synthesis. nih.gov
Enantioselective Reduction Techniques for Chiral Intermediates
A key transformation in the synthesis of chiral analogues of this compound is the enantioselective reduction of a prochiral ketone to a chiral alcohol. Biocatalysis, using either isolated enzymes or whole-cell systems, offers significant advantages for this purpose due to its high stereoselectivity under mild reaction conditions. nih.govmdpi.com
Application of Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) are powerful catalysts for the reversible reduction of carbonyl compounds to their corresponding alcohols. nih.govfrontiersin.org These enzymes are widely utilized in organic synthesis because they are environmentally benign, accept a broad range of substrates, and exhibit high enantioselectivity. nih.gov The reaction is reversible and requires a nicotinamide (B372718) cofactor, such as NAD(P)H, to provide the hydride for the reduction. frontiersin.orgtudelft.nl
ADHs are particularly effective for producing chiral hydroxy esters through the asymmetric reduction of keto esters. nih.gov The stereochemical outcome of the reduction depends on the specific ADH used. For instance, many traditional ADHs, like those from yeast, typically produce (S)-alcohols. nih.gov However, newer ADHs discovered from bacterial sources, especially from the genus Lactobacillus, have been found to be (R)-specific, thus expanding the toolbox for accessing either enantiomer of a desired chiral alcohol. nih.gov
| ADH Source | Typical Stereoselectivity | Notes |
| Yeast (Saccharomyces cerevisiae) | (S)-alcohols | Often has limitations in stability and substrate specificity. nih.gov |
| Lactobacillus species | (R)-alcohols | These novel enzymes accept a broad variety of ketones and ketoesters. nih.gov |
| Thermoanaerobium brockii | (S)-alcohols | Limited use for some technical applications due to enantioselectivity issues. nih.gov |
Role of Pichia methanolica in Stereoselective Transformations
While the broader family of yeasts and other microorganisms are extensively used in biocatalysis, specific, detailed research findings on the role of Pichia methanolica in the stereoselective reduction of keto esters like this compound were not prominently featured in the surveyed literature. However, the utility of other yeast species, such as Saccharomyces cerevisiae (baker's yeast), is well-documented. Reductases from baker's yeast have been successfully used to reduce a series of α-chloro-β-keto esters, yielding various diastereomers with high optical purity. nih.gov This demonstrates the general potential of yeast-based systems for such stereoselective transformations.
Comparative Biocatalyst Investigations for Stereocontrol
The selection of a biocatalyst is critical for controlling the stereochemical outcome of a reduction. Comparative studies have shown that different enzymes and microorganisms can yield different stereoisomers from the same starting material.
A screening of eighteen different reductases from baker's yeast against α-chloro-β-keto esters demonstrated that by choosing a specific reductase, it was possible to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers in high optical purities. nih.gov This highlights the diversity of catalytic activity even within a single organism.
Furthermore, comparisons between different types of microorganisms reveal significant differences in stereoselectivity. For example, many ADHs available historically, such as from yeast, reliably form (S)-alcohols. nih.gov In contrast, a major breakthrough was the discovery and characterization of novel (R)-specific ADHs from Lactobacillus strains, which accept a wide array of ketones and ketoesters as substrates. nih.gov This discovery provides a complementary route to chiral alcohols that were previously difficult to access biocatalytically.
The reaction environment can also be manipulated to control stereochemistry. In studies using the micro green algae Chlorella sorokiniana, the stereochemical course of the reduction of certain keto esters could be altered by changing cultivation methods or by using additives like glycerol (B35011) or glucose. nih.gov This demonstrates that stereocontrol can be achieved not only by selecting the biocatalyst but also by fine-tuning the reaction conditions.
| Biocatalyst | Substrate Example | Key Finding | Reference |
| 18 Yeast Reductases | α-chloro-β-keto esters | Different reductases produce different diastereomers with high optical purity. | nih.gov |
| Lactobacillus ADHs | Ketones and ketoesters | Provides access to (R)-alcohols, complementing the (S)-selectivity of other ADHs. | nih.gov |
| Chlorella sorokiniana | Ethyl 2-methyl-3-oxobutanoate | Additives and cultivation methods can alter the stereochemical outcome. | nih.gov |
Enzymatic Hydrolysis for Chiral Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. While specific studies on the enzymatic hydrolysis of racemic this compound are not extensively documented, the principles can be inferred from processes involving structurally similar keto esters and other chiral esters. sphinxsai.comnih.gov This method typically involves the enantioselective hydrolysis of a racemic ester by a hydrolase, most commonly a lipase (B570770), in an aqueous or biphasic system.
The process capitalizes on the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer into its corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric excess. For instance, lipases from Candida and Pseudomonas species are frequently used for such resolutions. polimi.it In a hypothetical resolution of this compound, a lipase would selectively convert either the (R)- or (S)-enantiomer into 5-oxoheptanoic acid, allowing for the separation of the unreacted, enantiopure this compound. The efficiency of this separation is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. nih.gov
A common strategy involves the transacylation of a precursor alcohol, as seen in the resolution of ethyl 8-chloro-6-hydroxy octanoate (B1194180) using Novozym 435 (an immobilized lipase B from Candida antarctica) and vinyl acetate as the acyl donor. wikipedia.org This approach, followed by oxidation, could represent a viable pathway to chiral this compound. The success of enzymatic resolution depends critically on optimizing parameters such as the choice of enzyme, solvent, temperature, and pH to achieve high conversion and enantiomeric excess. polimi.itnih.gov
Optimization of Reaction Conditions and Catalyst Selection in this compound Synthesis
The optimization of reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in the chemical synthesis of this compound. Key parameters that are typically fine-tuned include temperature, pressure, reaction time, and the molar ratio of reactants, all of which are highly dependent on the chosen catalyst system.
Impact of Catalyst Systems on Yield and Selectivity
The choice of catalyst is a critical factor that dictates the efficiency and selectivity of synthetic routes to this compound. Different synthetic strategies employ distinct catalyst systems, each with its own set of optimal conditions and resulting yields.
One highly efficient method involves the hydrogenation of ethyl 5-oxo-6-heptenoate. chemicalbook.com The use of a heterogeneous catalyst, 10% Palladium on carbon (Pd/C), under a hydrogen atmosphere provides a near-quantitative yield of the target compound. chemicalbook.com This method is attractive due to its high efficiency and the ease of separating the solid catalyst from the reaction mixture.
Another major route to γ-keto esters like this compound is the Michael addition reaction. wikipedia.orgresearchgate.net This involves the conjugate addition of a nucleophile to an α,β-unsaturated ester. For example, the reaction of acetone with an acrylate ester can be catalyzed by a base to form the 1,5-dicarbonyl structure. researchgate.net The choice of base, from simple inorganic bases like K₂HPO₄ to organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly influence the reaction rate and yield. researchgate.netorganic-chemistry.org
More advanced catalytic systems, such as gold(III) catalysts, have been shown to efficiently hydrate (B1144303) 3-alkynoates to form γ-keto esters under mild, atom-economical conditions. nih.gov This highlights a trend towards using sophisticated metal catalysts to achieve high yields under gentle reaction conditions.
Below is a table summarizing various catalytic systems and their reported effectiveness in synthesizing γ-keto esters, including this compound.
| Precursor(s) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-oxo-6-heptenoate | 10% Pd/C, H₂ | Ethyl Acetate | 20 | 4 | 98 | chemicalbook.com |
| 3-Alkynoates | Au(III) species | Ethanol (B145695)/Water | Room Temp | N/A | High | nih.gov |
| Nitroalkanes + α,β-unsaturated esters | DBU | Acetonitrile (B52724) | 20-60 | Several Days | Good | organic-chemistry.org |
This table is representative of synthesis methods for γ-keto esters and includes specific data for this compound where available.
Considerations for Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including this compound. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.org
A key consideration is the use of safer solvents. The synthesis of this compound via hydrogenation in ethyl acetate is a positive example, as ethyl acetate is considered a greener solvent compared to halogenated hydrocarbons. chemicalbook.com Ideally, solvent-free systems are preferred, and research into such processes for esterification is ongoing, often utilizing immobilized enzymes. rsc.org
Catalyst choice is also central to green synthetic design. Heterogeneous catalysts, such as the Pd/C used in hydrogenation, are advantageous because they can be easily recovered by filtration and potentially reused, minimizing waste and preventing metal contamination of the product. chemicalbook.com Biocatalysts, like the lipases used in enzymatic resolutions, are another cornerstone of green chemistry. sphinxsai.com They operate under mild conditions (room temperature and neutral pH), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. sphinxsai.compolimi.it
Atom economy is another important metric. Reactions like the Michael addition are inherently atom-economical as they involve the direct combination of reactants into the final product without the loss of atoms as byproducts. wikipedia.orgresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further enhances efficiency and reduces the waste generated from intermediate purification steps. organic-chemistry.org
In contrast, older methods that use harsh reagents like strong mineral acids and produce significant waste are being phased out in favor of these more sustainable alternatives. The continuous development of catalytic and biocatalytic systems is crucial for creating synthetic pathways to this compound that are not only efficient but also environmentally benign.
Applications of Ethyl 5 Oxoheptanoate in Organic Synthesis
Role as a Versatile Synthetic Building Block.biosynth.com
In chemical synthesis, a building block is a compound that can be readily converted into a variety of other molecules. asischem.comsigutlabs.com Ethyl 5-oxoheptanoate fits this description as its ketone and ester groups can undergo different types of chemical reactions, enabling the construction of more elaborate molecular frameworks. biosynth.com It is considered a useful reagent for the preparation of other esters from alcohols, phenols, or carboxylic acids. biosynth.com
The utility of this compound extends to its role as a starting material for more complex structures. For instance, it can be used to prepare resorcinol (B1680541) through a hydrogenation process. biosynth.com Resorcinol itself is a significant industrial chemical used in the production of polymers and dyes. biosynth.com This transformation highlights how a relatively simple keto-ester can be a key precursor in the synthesis of functionally distinct and complex molecules. biosynth.com
Fine chemicals are pure, single substances that are produced in limited volumes for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. researchgate.net The controlled and specific reactions that this compound can undergo make it a valuable intermediate in this sector. biosynth.com Its application in creating specific molecules like resorcinol or other esters demonstrates its role in pathways that yield high-purity compounds designed for specific industrial purposes. biosynth.com
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs).biosynth.com
Many modern therapeutic drugs are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers), where often only one form is therapeutically active. The synthesis of such drugs frequently relies on chiral intermediates to establish the correct stereochemistry.
Statins are a class of lipid-lowering medications that are among the most widely prescribed drugs worldwide. nih.gov A key structural feature of synthetic statins like atorvastatin (B1662188) and rosuvastatin (B1679574) is a specific chiral side chain, which is essential for their therapeutic activity. nih.govresearchgate.net The synthesis of this side chain often involves complex, multi-step processes using highly specific chiral intermediates to ensure the correct three-dimensional structure. nih.govgoogle.com Research into statin synthesis details various intermediates, such as (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone, which are formed using biocatalytic methods to set the required stereocenters with high precision. nih.gov However, a direct synthetic pathway utilizing this compound for the creation of statin intermediates is not prominently documented in the reviewed scientific literature.
Alzheimer's disease is a complex neurodegenerative disorder, and drug discovery efforts target various biological pathways. nih.gov Current medications include acetylcholinesterase inhibitors (AChEIs) like donepezil, galantamine, and rivastigmine, as well as NMDA receptor antagonists like memantine. nih.govnih.gov Research into new drug candidates focuses on molecules that can inhibit the formation of amyloid-β plaques or tau protein tangles, among other strategies. nih.gov While the development of these complex therapeutic agents relies on a wide array of chemical precursors and intermediates, a specific role for this compound as a precursor in the synthesis of current or developmental anti-Alzheimer's drug candidates is not specified in the surveyed research. nih.govnih.gov
Development of Novel Therapeutic Agents
Research into novel therapeutic agents often involves the synthesis of analogues of existing drugs to improve efficacy or reduce side effects. One such area is the development of inhibitors for the enzyme aldo-keto reductase 1C3 (AKR1C3), which is implicated in conditions like castrate-resistant prostate cancer.
Indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of cyclooxygenase (COX) enzymes but also shows inhibitory activity against AKR1C3. arabjchem.orgchemicalbook.com Researchers have focused on creating analogues of indomethacin that are potent and selective inhibitors of AKR1C3 while having reduced COX activity. arabjchem.orgchemicalbook.comresearchgate.netnii.ac.jp These efforts aim to develop more targeted therapies. arabjchem.orgchemicalbook.com
Despite a thorough review of synthetic methodologies for these indomethacin analogues, there is no specific information in the available literature that documents the use of this compound as a starting material or key intermediate in their preparation. Synthetic routes described typically involve the modification of the pre-existing indomethacin scaffold or other established precursors. researchgate.net
Precursors for Natural Product Synthesis
The total synthesis of complex natural products is a significant field in organic chemistry. Simple, functionalized molecules often serve as crucial starting points for building these intricate structures. However, an in-depth search did not yield any published examples of this compound being utilized as a specific precursor for the synthesis of known natural products.
Enzymatic and Biocatalytic Transformations Involving Ethyl 5 Oxoheptanoate and Analogs
Investigation of Metabolic Pathways
The study of how enzymes interact with and modify Ethyl 5-oxoheptanoate provides insights into broader metabolic processes.
While direct and extensive research on the specific role of this compound in fatty acid metabolism is not widely documented, its structural similarity to intermediates in fatty acid oxidation and synthesis makes it and its analogs useful tools for probing enzyme specificities and metabolic pathways. For instance, related keto esters are used to study the enzymes involved in fatty acid metabolism. The metabolism of 5-oxopentanoic acid, a related compound, involves its participation in various metabolic pathways, which can influence cellular processes and enzyme activities . The structural features of this compound, with its ketone and ester functionalities, allow it to act as a substrate mimic to investigate the mechanisms of enzymes such as dehydrogenases and esterases that are active in fatty acid metabolism.
Bioreduction and Chiral Alcohol Synthesis
The bioreduction of the keto group in this compound is a key strategy for producing chiral hydroxy esters, which are valuable building blocks in organic synthesis.
Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are widely used for the stereoselective reduction of ketones. The reduction of the C5-keto group of this compound can yield either the (R)- or (S)-5-hydroxyheptanoate, depending on the enzyme's stereopreference. For example, some alcohol dehydrogenases are known to transfer a hydride from the cofactor NADPH to the si face of a carbonyl group, resulting in the formation of an (R)-alcohol with high enantiomeric excess (94-99%) researchgate.net. The stereoselective bioreduction of related keto esters has been successfully demonstrated using various microorganisms and isolated enzymes.
Table 1: Examples of Stereoselective Bioreduction of Keto Esters by Oxidoreductases
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
| Ethyl 4-oxopentanoate | Enoate Reductase & ADH | Chiral γ-butyrolactone | 98 to >99% |
| α,β-unsaturated esters | Photocatalyst & ADH | Chiral γ-lactones | >99% |
| Prochiral 3-arylpentane-1,5-diols | Horse liver ADH (HLADH) | (S)-lactones | Good to excellent |
This table presents data on the bioreduction of related keto esters to illustrate the potential for stereoselective conversion of compounds like this compound.
The majority of oxidoreductases utilized in bioreduction reactions are dependent on expensive nicotinamide (B372718) cofactors such as NADPH or NADH. For these biocatalytic processes to be economically viable on a larger scale, the in-situ regeneration of the cofactor is essential.
Several methods have been developed for cofactor regeneration. One of the most common is the substrate-coupled approach , where a second enzyme and a co-substrate are used to regenerate the cofactor. For instance, glucose dehydrogenase (GDH) is frequently paired with an alcohol dehydrogenase (ADH). In this system, the ADH reduces the target keto ester using NADPH, which is oxidized to NADP+. The GDH then oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH, thus completing the catalytic cycle.
Enzymatic Cleavage and Transfer Reactions
Enzymes such as lipases and esterases can catalyze the hydrolysis (cleavage) of the ester bond in this compound to produce 5-oxoheptanoic acid and ethanol (B145695). These enzymes can also be employed in transesterification reactions, where the ethyl group is exchanged with another alcohol. These reactions are often performed in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. The use of lipases for the chemoenzymatic synthesis of biologically active natural products is a well-established field, often relying on the combination of chemical diastereoselectivity and enzymatic enantioselectivity.
Characterization of Beta-Keto Acid Cleavage Enzymes (BKACE)
Beta-keto acid cleavage enzymes (BKACE) are a diverse family of enzymes, predominantly found in prokaryotes, that catalyze the cleavage of C-C bonds in β-keto acids and their derivatives. ebi.ac.uk While direct studies on the enzymatic cleavage of this compound by a specific BKACE are not extensively documented, the characterization of related enzymes provides insights into their potential activity on this substrate.
One of the well-characterized BKACEs is the 3-keto-5-aminohexanoate cleavage enzyme (Kce), which is involved in the anaerobic fermentation of lysine. nih.gov This enzyme catalyzes the reversible cleavage of (5S)-5-amino-3-oxohexanoate in the presence of acetyl-CoA to yield acetoacetate (B1235776) and L-3-aminobutanoyl-CoA. nih.gov The reaction mechanism of Kce and other related enzymes suggests that they proceed through a Claisen-type condensation mechanism. nih.gov
The enzymatic cleavage of β-diketones, which share structural similarities with β-keto esters, has also been studied. nih.gov These enzymes, often hydrolases, act on either β-diketo acids or neutral β-diketones. nih.gov For instance, certain enzymes can hydrolyze cyclic β-diketones, indicating a broad substrate scope within this class of enzymes. nih.gov
The general mechanism for the enzymatic hydrolysis of β-keto esters involves the attack of a nucleophilic residue from the enzyme's active site on the ester carbonyl group, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate and release of the alcohol moiety, resulting in an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the corresponding β-keto acid. This β-keto acid can then undergo decarboxylation, either spontaneously or enzymatically, to yield a ketone. aklectures.com
The table below summarizes key characteristics of a representative BKACE, which can be used to infer the potential enzymatic transformation of this compound.
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Cofactor/Metal Ion |
| 3-Keto-5-aminohexanoate cleavage enzyme (Kce) | Candidatus Cloacamonas acidaminovorans, Fusobacterium nucleatum | (5S)-5-amino-3-oxohexanoate, Acetyl-CoA | Acetoacetate, L-3-Aminobutanoyl-CoA | Zn²⁺ |
Structural Biology Insights through Crystallography
Crystallographic studies of enzymes that act on β-keto acids and their analogs have been instrumental in elucidating their catalytic mechanisms and substrate specificities. While a crystal structure of an enzyme in complex with this compound is not currently available, the structures of related enzymes provide a framework for understanding how this substrate might be recognized and transformed.
Enzyme-Substrate Complex Studies and Active Site Analysis
The crystal structure of 3-keto-5-aminohexanoate cleavage enzyme (Kce) has been solved in its native state and in complex with its substrate, (S)-3-keto-5-aminohexanoate (KAH), and one of its products, acetoacetate. nih.gov These structures reveal a TIM barrel fold, a common structural motif in enzymes, with a Zn²⁺ ion located in the active site. nih.gov
In the Kce-substrate complex, the KAH molecule binds to the zinc ion in a bidentate fashion through its keto and carboxylate groups. nih.gov The active site is located at the C-terminal end of the central β-barrel. nih.gov The binding of the substrate induces conformational changes, particularly in a loop region that closes over the active site. nih.gov Key amino acid residues, including histidine and glutamate, coordinate the zinc ion, while serine, threonine, and asparagine residues form hydrogen bonds with the substrate's carboxylate group. nih.gov
Another relevant class of enzymes is the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are involved in fatty acid biosynthesis. escholarship.orgwikipedia.org These enzymes catalyze the condensation of malonyl-ACP with an acyl-ACP. The crystal structures of various KAS enzymes, such as those from Escherichia coli and Bacillus subtilis, have been determined. rcsb.orgnih.gov These structures reveal a homodimeric architecture with a conserved thiolase-like fold. nih.gov The active site is a predominantly hydrophobic pocket containing a catalytic cysteine residue. nih.gov Histidine residues are also crucial for catalysis, stabilizing the reaction intermediates. escholarship.org
Based on these related structures, a hypothetical model of this compound bound in an enzyme active site can be proposed. The ethyl group of the ester would likely be situated in a hydrophobic pocket, while the two carbonyl groups would be positioned to interact with key catalytic residues and potentially a metal cofactor, if present. The heptanoate (B1214049) chain would extend into a binding channel, and its length and conformation would be critical for substrate specificity.
The table below details the crystallographic data for a representative enzyme that acts on a β-keto acid, providing a basis for understanding the structural requirements for catalysis.
| Enzyme | PDB ID | Resolution (Å) | Ligand(s) | Key Active Site Residues |
| 3-Keto-5-aminohexanoate cleavage enzyme (Kce) from Candidatus Cloacamonas acidaminovorans | 2Y4I | 1.85 | (S)-3-keto-5-aminohexanoate | His46, His48, Glu230 (Zn²⁺ coordination); Ser82, Thr106, Asn108 (Substrate binding) |
Advanced Analytical and Spectroscopic Approaches in the Study of Ethyl 5 Oxoheptanoate
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool for separating and analyzing chemical mixtures. For a compound like Ethyl 5-oxoheptanoate, both gas and liquid chromatography are routinely used to determine its purity and to monitor the progress of its synthesis.
Gas Chromatography (GC) Applications
Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase.
Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID), provides a robust method for quantifying the purity of this compound. The area of the peak corresponding to the compound is proportional to its concentration. Impurities, such as starting materials (e.g., diethyl succinate), byproducts, or residual solvents (e.g., ethanol), will appear as separate peaks, allowing for their identification and quantification.
Reaction Monitoring: During the synthesis of this compound, GC can be used to track the consumption of reactants and the formation of the product over time. Small aliquots of the reaction mixture can be withdrawn periodically and analyzed. This allows chemists to determine the optimal reaction time and conditions. For instance, in an esterification reaction, the disappearance of the starting carboxylic acid and the appearance of the ester peak are monitored. wpmucdn.com The use of an internal standard, a compound added in a constant amount to all samples, allows for precise quantification even with small injection volumes. oiv.int
Below is a table representing a hypothetical set of GC parameters for analyzing a reaction mixture containing this compound.
| Parameter | Value |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Start at 80°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min |
| Injection Volume | 1 µL |
This table represents typical parameters and may require optimization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. For keto-esters, Reversed-Phase HPLC (RP-HPLC) is the most common mode.
In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. auroraprosci.comresearchgate.net One challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org This can often be mitigated by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org
For compounds like this compound that lack a strong UV chromophore, detection can be achieved at low UV wavelengths (around 210 nm) or by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. researchgate.net Derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is another strategy to enhance detection sensitivity for ketones. auroraprosci.comresearchgate.net
The table below outlines typical starting conditions for an HPLC method.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV at 210 nm or ELSD/MS |
| Injection Volume | 10 µL |
This table represents typical parameters and may require optimization.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy is the primary means by which the chemical structure of a molecule is determined and confirmed. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the precise structure.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound (CCC(=O)CCCC(=O)OCC), one would expect distinct signals for the ethyl group of the ester (a triplet and a quartet), and several multiplets for the methylene (B1212753) protons of the heptanoate (B1214049) chain, plus a triplet for the terminal methyl group of the propyl ketone moiety. youtube.com
¹³C NMR: Shows the number of different carbon environments. Two distinct carbonyl signals would be expected, one for the ketone (~208-210 ppm) and one for the ester (~173-174 ppm). Signals for the carbons of the ethyl group and the aliphatic chain would also be present at characteristic chemical shifts. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by two strong absorption bands in the carbonyl region:
An ester C=O stretch, typically around 1735-1750 cm⁻¹.
A ketone C=O stretch, typically around 1715 cm⁻¹. The presence of these two distinct peaks is a clear indicator of the keto-ester functionality. Additional C-H stretching and bending vibrations would also be observed. nih.gov
| Spectroscopic Technique | Characteristic Signals for this compound |
| ¹H NMR | Signals for -O-CH₂-CH₃ (quartet, ~4.1 ppm), -CH₂-C=O (ester, triplet, ~2.3 ppm), -CH₂-C=O (ketone, triplet, ~2.4 ppm), other aliphatic -CH₂- protons (multiplets, ~1.6-1.9 ppm), and terminal -CH₃ groups (triplets, ~0.9-1.2 ppm). |
| ¹³C NMR | Ketone C=O (~209 ppm), Ester C=O (~173 ppm), -O-CH₂- (~60 ppm), various aliphatic -CH₂- and -CH₃ carbons in the 10-45 ppm range. |
| IR Spectroscopy | Strong C=O stretch (ester) at ~1740 cm⁻¹, Strong C=O stretch (ketone) at ~1715 cm⁻¹, C-H stretches ~2850-3000 cm⁻¹. |
Note: Exact shift and frequency values can vary based on solvent and instrumentation.
Mass Spectrometry for Identification and Quantitative Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides definitive identification of separated components.
For this compound (C₉H₁₆O₃), the exact mass is 172.110 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which helps in determining the molecular formula.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 172. The fragmentation pattern would likely show characteristic losses. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, a loss of 45 amu) and McLafferty rearrangement. For the ketone functional group, alpha-cleavage on either side of the carbonyl group is common. researchgate.net
Predicted mass spectrometry data for different ionization adducts can be useful for identification, especially in softer ionization techniques like electrospray ionization (ESI) used with HPLC. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.11722 |
| [M+Na]⁺ | 195.09916 |
| [M+NH₄]⁺ | 190.14376 |
| [M-H]⁻ | 171.10266 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Analytical Method Development and Validation for Related Compounds
The development and validation of analytical methods are crucial to ensure that they are reliable, reproducible, and fit for their intended purpose. europa.eu The principles outlined by the International Council for Harmonisation (ICH), specifically in guidelines Q2(R2) and Q14, provide a framework for this process. europa.eugmp-compliance.orgich.org
Application as Calibration Standards in Chemical and Biochemical Matrices
A well-characterized, pure substance like this compound is an ideal candidate for use as a calibration or reference standard. In quantitative analysis, a calibration curve is generated by preparing a series of standards at known concentrations and measuring the analytical response (e.g., peak area in chromatography). The concentration of the analyte in an unknown sample is then determined by interpolation from this curve.
For this compound to be used as a standard, its purity must be rigorously established, typically by a combination of chromatographic and spectroscopic methods. The compound should also be stable under storage and analysis conditions. It can be used to quantify itself in various samples or to quantify structurally related keto-esters where a certified standard may not be available, by applying relative response factors.
The validation of an analytical method using such a standard involves assessing several key parameters to prove its suitability. ich.orgamsbiopharma.com
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). europa.eu |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by recovery studies on spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample (includes repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.org |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Relevance in Metabolomics and Lipidomics Research
In the expansive fields of metabolomics and lipidomics, small molecules are scrutinized to understand complex biological systems, identify biomarkers for disease, and elucidate metabolic pathways. Within this context, keto esters like this compound represent a class of molecules with growing relevance. While direct and extensive research on this compound is emerging, its structural features place it at the intersection of well-studied metabolic processes, particularly those involving fatty acid oxidation and ketone body metabolism.
Metabolomics aims to create a comprehensive profile of all small-molecule metabolites in a biological specimen. Keto acids and their corresponding esters are significant as they are often intermediates in central energy metabolism. For instance, branched-chain keto acids are products of amino acid catabolism, and their accumulation can be indicative of metabolic diseases such as maple syrup urine disease. mdpi.com The analytical detection of keto acids often requires derivatization to enhance stability and improve chromatographic separation and detection by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). mdpi.comresearchgate.netnih.govnih.gov This highlights the technical approaches that would be necessary for accurately quantifying this compound in complex biological matrices.
Lipidomics focuses specifically on the pathways and networks of lipids. A well-established class of related compounds in this field is the fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol (B145695) and are recognized as reliable biomarkers for acute and chronic alcohol consumption. nih.govnih.govmdpi.com They can be detected in various tissues, including adipose tissue and liver, as well as in skin surface lipids. nih.govnih.gov The study of FAEEs provides a strong precedent for how other ethyl esters, potentially including this compound, could serve as biomarkers for other metabolic states or exposures.
The table below outlines the key properties of this compound relevant to its analysis in a research setting.
Table 1: Analytical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Monoisotopic Mass | 172.109944 Da |
| IUPAC Name | This compound |
| SMILES | CCC(=O)CCCC(=O)OCC |
The following table summarizes research findings on compound classes related to this compound, demonstrating their established importance in metabolomics and lipidomics.
Table 2: Research Significance of Related Compound Classes
| Compound Class | Research Focus | Key Research Findings | Analytical Approach | Reference |
|---|---|---|---|---|
| Branched-Chain Keto Acids (BCKAs) | Inborn errors of metabolism (e.g., Maple Syrup Urine Disease) | Accumulate in tissues and biological fluids when catabolism of branched-chain amino acids is defective. Serve as critical diagnostic biomarkers. | HPLC or UFLC coupled with mass spectrometry (MS), often requiring derivatization. | mdpi.comnih.gov |
| Fatty Acid Ethyl Esters (FAEEs) | Biomarkers of ethanol consumption | Direct metabolites of ethanol, detectable in hair, skin lipids, liver, and adipose tissue post-consumption. Used as reliable postmortem markers. | Gas Chromatography-Mass Spectrometry (GC-MS), often with solid-phase microextraction. | nih.govnih.govmdpi.com |
| Medium-Chain Fatty Acids (from MCTs) | Ketogenic diets and alternative energy metabolism | Rapidly converted to ketone bodies in the liver, serving as an alternative energy source for the brain. Levels are dose-dependent. | LC-MS for fatty acids; direct measurement for ketone bodies. | frontiersin.orgresearchgate.net |
Computational Chemistry and Modeling Studies of Ethyl 5 Oxoheptanoate
Theoretical Investigations of Reaction Mechanisms and Transition States
A detailed understanding of reaction mechanisms is fundamental to controlling chemical transformations. Theoretical investigations, primarily using quantum mechanics (QM) methods like Density Functional Theory (DFT), allow chemists to map out the energetic landscape of a reaction pathway. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For Ethyl 5-oxoheptanoate, such studies could elucidate the mechanisms of several important reactions. For example, the synthesis of this compound itself, or its subsequent transformations, could be modeled. A key area of interest would be its intramolecular cyclization reactions, such as the Dieckmann condensation, which is a common reaction for diesters and could potentially be adapted for γ-keto esters like this compound under specific conditions to form cyclic β-keto esters. pw.livelibretexts.orgwikipedia.orgmasterorganicchemistry.comopenstax.org
A theoretical study would involve:
Locating Stationary Points: Calculating the optimized geometries and energies of the reactant (this compound and a base), the transition state for the cyclization, any intermediates, and the final cyclic product.
Calculating Activation Energies: The energy difference between the reactant and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Visualizing Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion of the atoms along the reaction coordinate towards the product.
While no specific data for this compound is available, a hypothetical reaction coordinate diagram for a base-catalyzed intramolecular condensation could be constructed, showing the relative energies of the involved species.
Table 1: Hypothetical Data for a Theoretical Investigation of an Intramolecular Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Base | 0.0 |
| Enolate Intermediate | Enolate formed by deprotonation at the α-carbon to the ketone or ester. | Data Not Available |
| Transition State | Highest energy point on the reaction pathway for the C-C bond formation. | Data Not Available |
| Cyclized Intermediate | Tetrahedral intermediate formed after intramolecular nucleophilic attack. | Data Not Available |
| Product | Cyclic β-keto ester product after elimination of the ethoxide. | Data Not Available |
Note: This table is for illustrative purposes only, as specific computational studies on this compound are not currently published.
Molecular Docking and Ligand-Enzyme Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery and in understanding the substrate specificity of enzymes.
This compound, as a keto-ester, could be a substrate for various enzymes, such as esterases, lipases, or aldo-keto reductases. nih.govnih.gov For instance, lipases are known to catalyze the hydrolysis of esters, and reductases could selectively reduce the ketone functionality to a hydroxyl group. google.com Molecular docking could be employed to study these potential interactions.
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand and Receptor: Creating 3D models of this compound and the target enzyme (e.g., a lipase (B570770) from Candida antarctica).
Defining the Binding Site: Identifying the active site of the enzyme where the substrate is expected to bind.
Docking Simulation: Using a scoring function to evaluate numerous possible binding poses of this compound within the active site and ranking them based on their predicted binding affinity.
Analysis of Binding Interactions: Examining the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the enzyme.
Such studies could predict whether this compound is a likely substrate for a given enzyme and could explain the potential stereoselectivity of an enzymatic reduction of its ketone group.
Table 2: Potential Molecular Docking Study of this compound with a Keto-Ester Reductase
| Parameter | Description | Predicted Outcome (Hypothetical) |
| Target Enzyme | An aldo-keto reductase known to act on keto-esters. | Data Not Available |
| Binding Energy | The calculated free energy of binding of this compound to the enzyme's active site (in kcal/mol). | Data Not Available |
| Key Interacting Residues | Amino acids in the active site forming significant interactions with the ligand. | Data Not Available (e.g., Hydrogen bond with a Tyr residue, hydrophobic interactions with Leu, Ile) |
| Predicted Conformation | The lowest energy pose of this compound within the active site. | Data Not Available |
Note: This table is for illustrative purposes only, as specific molecular docking studies involving this compound are not currently published.
Prediction of Chemical Reactivity and Selectivity in Organic Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules. By calculating various electronic properties, known as quantum chemical descriptors, one can rationalize and forecast the behavior of a molecule in a chemical reaction. nih.govtandfonline.comnih.govchemrxiv.org
For this compound, which has multiple reactive sites (the ketone carbonyl, the ester carbonyl, and the α-protons to each), predicting its reactivity is crucial for planning synthetic transformations. For example, in a reaction with a nucleophile, it would be important to know whether the attack is more likely to occur at the ketone or the ester carbonyl. Similarly, when using a base, the relative acidity of the α-protons determines which enolate is preferentially formed, which in turn dictates the outcome of subsequent alkylation or condensation reactions. quimicaorganica.orgnih.govethz.ch
Methods to predict reactivity and selectivity include:
Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites for nucleophilic and electrophilic attack. The LUMO of this compound would likely have large coefficients on the carbonyl carbons, indicating their electrophilicity.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Calculation of Atomic Charges: Quantifying the partial charge on each atom can help predict reactive sites.
Calculation of pKa Values: Theoretical prediction of the acidity of the different α-protons can determine which enolate is favored under kinetic or thermodynamic control.
These predictive models could guide the choice of reagents and reaction conditions to achieve a desired regioselective or chemoselective transformation of this compound.
Table 3: Predicted Quantum Chemical Descriptors for this compound (Hypothetical)
| Descriptor | Description | Predicted Value/Observation (Hypothetical) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (in eV). | Data Not Available |
| ESP Minimum (Vmin) | Most negative electrostatic potential, indicating a nucleophilic site. | Data Not Available (Likely near the carbonyl oxygens) |
| ESP Maximum (Vmax) | Most positive electrostatic potential, indicating an electrophilic site. | Data Not Available (Likely near the carbonyl carbons) |
| Calculated pKa (α to ketone) | Predicted acidity of the protons at the C4 position. | Data Not Available (Expected to be around 19-21) |
| Calculated pKa (α to ester) | Predicted acidity of the protons at the C6 position. | Data Not Available (Expected to be around 24-26) |
Future Directions and Emerging Research Avenues for Ethyl 5 Oxoheptanoate
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more efficient synthetic methodologies is a cornerstone of modern chemistry. For Ethyl 5-oxoheptanoate and related γ-keto esters, research is moving beyond traditional approaches towards more sustainable alternatives. A known high-yield synthesis of this compound involves the hydrogenation of 6-heptenoic acid, 5-oxo-, ethyl ester using a 10% Palladium on carbon catalyst in ethyl acetate (B1210297), achieving a 98% yield. chemicalbook.com While effective, future research will likely focus on reducing reliance on precious metal catalysts and exploring more environmentally benign reaction conditions.
Emerging strategies include the use of agro-waste derived catalysts and green solvents like glycerol (B35011). For instance, the synthesis of isoxazol-5(4H)-ones, which can be derived from β-keto esters, has been successfully achieved using a water-insoluble extract of burnt rice husk (WEOFPA) in glycerol, highlighting a green and efficient protocol. nih.gov Photocatalysis and electrochemical synthesis are also gaining traction as sustainable methods for producing α-keto acids and their esters, often operating under mild conditions and avoiding hazardous reagents. mdpi.com These approaches could be adapted for the synthesis of γ-keto esters like this compound, offering atom-economical and environmentally friendly pathways.
| Synthetic Approach | Catalyst/Reagent | Solvent | Key Advantages |
| Hydrogenation | 10% Pd/C | Ethyl Acetate | High yield (98%) |
| Green Catalysis | Agro-waste (WEOFPA) | Glycerol | Eco-friendly, inexpensive |
| Photocatalysis | Various photocatalysts | - | Mild conditions, sustainable |
| Electrochemical Synthesis | - | Methanol | Atom-economical, safe |
Exploration of Undiscovered Reactivity Patterns and Functional Group Interconversions
The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations. While the reactivity of the ketone and ester groups is well-established in classical organic chemistry, there is significant potential to uncover new reactivity patterns. The unique 1,2-dicarbonyl motif in related β,γ-unsaturated α-ketoesters allows for diverse reaction modes, including additions to the carbon-carbon double bond, the carbonyl group, or the entire conjugated system. nih.gov These principles can be extended to explore new reactions of this compound.
Future research could focus on leveraging the existing functional groups to construct complex molecular architectures. For example, the reaction of β-keto esters with zinc carbenoids has been shown to produce β-substituted γ-keto esters, a transformation that is challenging to achieve through conventional methods. organic-chemistry.org Furthermore, this compound can serve as a precursor for a variety of heterocyclic compounds. Its reaction with hydrazine (B178648) derivatives can yield pyridazines and pyrazolones, which are important scaffolds in medicinal chemistry. organic-chemistry.orgliberty.eduorientjchem.orgmdpi.comresearchgate.netnih.gov The exploration of cycloaddition reactions and other multicomponent reactions involving this compound could lead to the discovery of novel heterocyclic systems with interesting biological properties.
Expansion of Biocatalytic Applications for Enhanced Stereoselectivity
Biocatalysis offers a powerful and sustainable approach to producing chiral molecules with high enantioselectivity. For this compound, the application of enzymes such as lipases and transaminases holds great promise for the synthesis of enantiomerically pure derivatives. Lipases are widely used for the kinetic resolution of racemic alcohols and esters, and this strategy can be applied to this compound to separate its enantiomers or to produce chiral precursors for pharmaceuticals. allfordrugs.comnih.govmdpi.com For instance, lipase-catalyzed resolution has been successfully employed in the synthesis of a key intermediate for the β-lactamase inhibitor avibactam. allfordrugs.com
Transaminases are another class of enzymes with significant potential. They can be used for the asymmetric synthesis of β-amino acids from β-keto esters. nih.govnih.gov A chemoenzymatic strategy involving the initial lipase-catalyzed hydrolysis of a β-ketoester to a β-keto acid, followed by amination using a ω-transaminase, has been developed to overcome the instability of β-keto acids and efficiently produce β-amino acids. nih.gov This approach could be adapted for this compound to generate chiral amino acids, which are valuable building blocks for peptides and other bioactive molecules. Future research will likely focus on discovering and engineering novel enzymes with improved activity, stability, and substrate scope for reactions involving this compound and its derivatives.
| Enzyme Class | Application | Potential Product from this compound |
| Lipases | Kinetic resolution of esters/alcohols | Enantiomerically pure this compound, chiral alcohols |
| Transaminases | Asymmetric amination of keto acids | Chiral β-amino acids |
Design and Synthesis of New Functionalized Derivatives with Targeted Properties
The core structure of this compound provides a versatile scaffold for the design and synthesis of new functionalized derivatives with specific biological or material properties. By modifying the ketone or ester functionalities, or by introducing new substituents along the carbon chain, a diverse library of compounds can be generated.
One promising area of research is the development of derivatives with potential therapeutic applications. For example, β-keto esters have been investigated as quorum-sensing inhibitors in bacteria, which could offer a new strategy to combat antibiotic resistance. mdpi.comnih.gov The synthesis of heterocyclic derivatives, such as pyridazines and pyrazolones, from this compound could lead to the discovery of new compounds with antibacterial, antifungal, or other pharmacological activities. orientjchem.orgresearchgate.netnih.gov The synthesis of poly(keto-esters) through the polymerization of monomers derived from keto esters is another avenue for creating novel materials with unique properties. google.com Future work in this area will involve the rational design of derivatives based on structure-activity relationships and the development of efficient synthetic routes to access these target molecules.
Advanced Computational Methodologies for Predictive Synthesis and Biological Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods can be employed to predict its reactivity, guide the design of new synthetic routes, and forecast the biological activity of its derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activities, providing valuable insights for the design of more potent compounds. iosrjournals.org Molecular docking simulations can predict the binding modes of these derivatives with biological targets, such as enzymes or receptors, helping to elucidate their mechanism of action and to design molecules with improved affinity and selectivity. mdpi.comresearchgate.net
Furthermore, computational methods can be used to study reaction mechanisms and predict the outcome of chemical transformations. For example, Density Functional Theory (DFT) calculations can be used to analyze the reactivity of keto esters and to understand the stereoselectivity of catalytic reactions. nih.gov By integrating computational predictions with experimental work, the discovery and development of new applications for this compound can be significantly accelerated.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ethyl 5-oxoheptanoate, and how can reaction conditions be systematically optimized?
- Methodology : Use Design of Experiments (DOE) to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, employ esterification of 5-oxoheptanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Monitor reaction progress via GC-MS or NMR to quantify yield and purity .
- Data Analysis : Compare kinetic data (e.g., rate constants) under varying conditions. Tabulate results to identify optimal parameters (e.g., 70°C, 0.5 mol% catalyst) .
Q. How can this compound be characterized to confirm structural integrity and purity?
- Methodology : Combine spectroscopic techniques:
- NMR (¹H/¹³C) for functional group verification (e.g., ketone at δ ~2.1 ppm, ester at δ ~4.1 ppm).
- FT-IR to confirm carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone).
- HPLC with UV detection for purity assessment (>98% threshold) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Expose samples to heat (40°C), humidity (75% RH), and light (UV exposure).
- Analyze degradation products via LC-MS and quantify using calibration curves.
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in nucleophilic addition reactions be resolved?
- Methodology :
- Replicate experiments : Test reported conditions (e.g., Grignard reactions, enolate formation) with controlled variables (moisture, solvent purity).
- Statistical analysis : Apply ANOVA to compare yields/purity across studies; identify outliers or systematic errors .
Q. What mechanistic insights can be gained from studying this compound’s role in multicomponent reactions?
- Experimental Design :
- Use isotopic labeling (e.g., ¹³C at the ketone) to track reaction pathways.
- Perform in-situ NMR or Raman spectroscopy to detect intermediates.
Q. How can this compound’s pharmacokinetic properties be predicted computationally?
- Approach :
- Develop QSAR models using descriptors like logP, polar surface area, and H-bonding capacity.
- Validate predictions against in vitro permeability assays (e.g., Caco-2 cell monolayers).
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality Control :
- Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., inline FTIR).
- Apply multivariate regression to correlate raw material impurities (e.g., residual acids) with final product variability .
Data Management and Reproducibility
Q. How should researchers address discrepancies in published melting points or spectral data for this compound?
- Protocol :
- Cross-validate data across ≥3 independent syntheses.
- Publish raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Analysis :
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
Tables for Key Findings
| Property | Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | -20°C to -15°C | DSC | |
| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-flask HPLC | |
| Stability (t₁/₂ at 25°C) | 180 days | Accelerated testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
